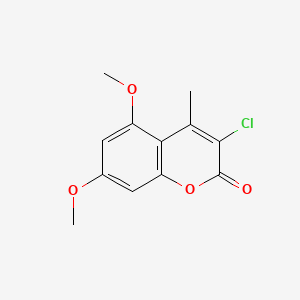
3-chloro-5,7-dimethoxy-4-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-5,7-dimethoxy-4-methyl-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields Coumarins are naturally occurring lactones found in many plants and have been used in traditional medicine for centuries
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5,7-dimethoxy-4-methyl-2H-chromen-2-one can be achieved through various methods, including the Pechmann condensation, Knoevenagel condensation, and other classical organic reactions. One common method involves the condensation of 3-chloro-4-methylphenol with ethyl acetoacetate in the presence of a strong acid catalyst, such as sulfuric acid, to form the chromen-2-one core. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of coumarin derivatives, including this compound, often involves large-scale batch or continuous processes. These methods utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and efficiency. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-chloro-5,7-dimethoxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and are carried out in polar solvents like ethanol or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution with amines can produce amino derivatives .
Scientific Research Applications
3-chloro-5,7-dimethoxy-4-methyl-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activities, such as antimicrobial and anticancer properties, are of interest for developing new therapeutic agents.
Medicine: Research into its potential as an anti-inflammatory, anticoagulant, and antiviral agent is ongoing.
Industry: It is used in the production of dyes, optical brighteners, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-5,7-dimethoxy-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes. Its anticancer properties could be due to the induction of apoptosis (programmed cell death) in cancer cells or inhibition of cell proliferation pathways .
Comparison with Similar Compounds
Similar Compounds
7-methylcoumarin: Another coumarin derivative with similar structural features but lacking the chlorine and methoxy groups.
4-methyl-7-hydroxycoumarin: Similar core structure but with different substituents, leading to distinct chemical and biological properties.
6,7-dimethoxycoumarin: Shares the methoxy groups but lacks the chlorine and methyl groups.
Uniqueness
3-chloro-5,7-dimethoxy-4-methyl-2H-chromen-2-one is unique due to its specific combination of substituents, which confer distinct chemical reactivity and biological activities. The presence of the chlorine atom, in particular, can enhance its antimicrobial properties and influence its interactions with biological targets .
Properties
Molecular Formula |
C12H11ClO4 |
|---|---|
Molecular Weight |
254.66 g/mol |
IUPAC Name |
3-chloro-5,7-dimethoxy-4-methylchromen-2-one |
InChI |
InChI=1S/C12H11ClO4/c1-6-10-8(16-3)4-7(15-2)5-9(10)17-12(14)11(6)13/h4-5H,1-3H3 |
InChI Key |
GJNSAJDHVCGBMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C(=CC(=C2)OC)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















